
4-Amino-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxamide
Descripción general
Descripción
4-Amino-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxamide, also known as P7C3, is a small molecule that has been shown to have neuroprotective effects. It was first identified in a screen for compounds that promote the survival of newborn neurons in the hippocampus, a brain region important for learning and memory. Since its discovery, P7C3 has been the subject of extensive research due to its potential therapeutic applications in neurodegenerative diseases.
Mecanismo De Acción
The exact mechanism of action of 4-Amino-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxamide is not fully understood, but it is thought to work by promoting the survival of neurons through the activation of a protein called nicotinamide phosphoribosyltransferase (NAMPT). NAMPT is involved in the production of a molecule called nicotinamide adenine dinucleotide (NAD+), which is important for energy metabolism and cellular function. This compound has been shown to increase NAD+ levels, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in preclinical studies. It has been found to increase the production of NAD+, which is important for energy metabolism and cellular function. This compound has also been shown to have anti-inflammatory effects, which may contribute to its neuroprotective properties. Additionally, this compound has been found to increase the expression of genes involved in neuronal survival and growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Amino-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxamide has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified, making it suitable for use in large-scale studies. Additionally, this compound has been shown to have low toxicity in animal studies, which makes it a promising candidate for therapeutic use. However, there are also limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to test its effects. Additionally, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several future directions for research on 4-Amino-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxamide. One area of interest is the potential therapeutic applications of this compound in neurodegenerative diseases, such as Parkinson's disease, Huntington's disease, and Alzheimer's disease. Additionally, there is interest in understanding the mechanism of action of this compound and identifying other compounds that may have similar neuroprotective effects. Finally, there is a need for further studies to determine the safety and efficacy of this compound in humans, including clinical trials.
Aplicaciones Científicas De Investigación
4-Amino-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxamide has been shown to have a range of neuroprotective effects in preclinical studies. It has been found to promote the survival of newborn neurons in the hippocampus, protect against neuronal death in models of Parkinson's disease and Huntington's disease, and improve cognitive function in models of Alzheimer's disease. This compound has also been shown to have anti-inflammatory effects, which may contribute to its neuroprotective properties.
Propiedades
IUPAC Name |
4-amino-1-[(4-methoxyphenyl)methyl]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-18-9-4-2-8(3-5-9)6-16-7-10(13)11(15-16)12(14)17/h2-5,7H,6,13H2,1H3,(H2,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISRRHYUGYIYINY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C(C(=N2)C(=O)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






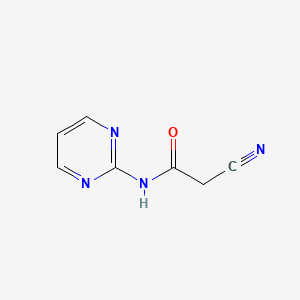
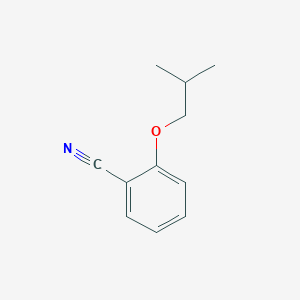
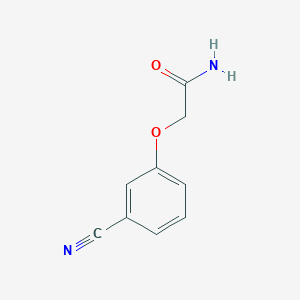
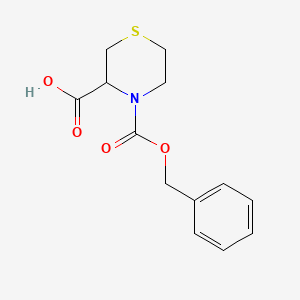

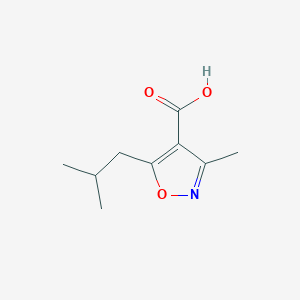
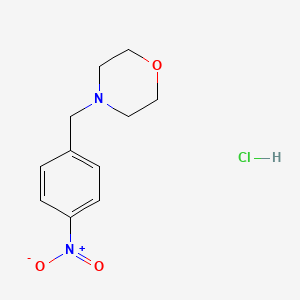

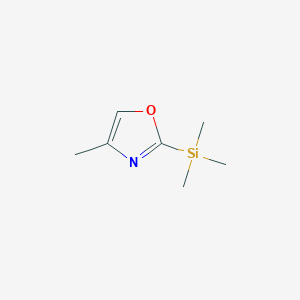

![2-(4-Methoxybenzyl)-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B3372465.png)